Methyl leucyltyrosinate
Description
Methyl leucyltyrosinate is a methyl ester derivative of the dipeptide leucyltyrosine, which consists of leucine and tyrosine linked via a peptide bond. Methyl L-Tyrosinate (CAS 1080-06-4) has the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol. Its structure includes a tyrosine backbone with a methyl ester group at the carboxyl terminus, enhancing lipophilicity compared to free tyrosine . Leucyltyrosine (CAS 968-21-8), the parent dipeptide, is noted for improved solubility and stability in its acetate salt form .
Properties
IUPAC Name |
methyl 2-[(2-amino-4-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-10(2)8-13(17)15(20)18-14(16(21)22-3)9-11-4-6-12(19)7-5-11/h4-7,10,13-14,19H,8-9,17H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZDSFPTTGBCLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50329596 | |
| Record name | Methyl leucyltyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50329596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26307-85-7 | |
| Record name | Methyl leucyltyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50329596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl leucyltyrosinate typically involves the esterification of leucyltyrosine with methanol. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, under reflux conditions. The process can be summarized as follows:
- The mixture is heated under reflux for several hours.
- The product is purified by recrystallization or chromatography.
Leucyltyrosine: is dissolved in methanol.
Acid catalyst: is added to the solution.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound.
Chemical Reactions Analysis
pH-Dependent Ionization States
Key protonation equilibria govern reactivity:
The phenolic -OH remains protonated under physiological conditions, limiting its nucleophilicity unless deprotonated by strong bases.
Acid-Catalyzed Ester Hydrolysis
-
Conditions : 6 M HCl, 110°C, 24 h
-
Mechanism : Protonation of ester carbonyl followed by nucleophilic attack by water.
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Product : Leucyltyrosine (free carboxylic acid).
Base-Catalyzed Saponification
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Conditions : 0.1 M NaOH, 25°C, 1 h
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Mechanism : Hydroxide ion attack on ester carbonyl.
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Product : Sodium leucyltyrosinate.
Amide Bond Formation
The α-amino group participates in coupling reactions:
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Reagents : HBTU (hexafluorophosphate benzotriazole tetramethyl uranium), DIPEA (diisopropylethylamine)
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Example : Conjugation with chlorambucil-6-aminohexanoic acid yields tyrosine–chlorambucil derivatives (Figure 1) .
Figure 1 : Chlorambucil Conjugation via Spacer Chain
| Component | Reaction Site | Product |
|---|---|---|
| Methyl leucyltyrosinate | α-Amino group | Tyrosine–chlorambucil ester |
| Chlorambucil-AA | Carboxylic acid | (15a: R = CO₂CH₃; 15c: R = CONH₂) |
Adapted from tyrosine–chlorambucil synthesis protocols
N-Boc Protection
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Reagents : Boc₂O (di-tert-butyl dicarbonate), DMAP (catalyst)
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Application : Blocks α-amino group during orthogonal functionalization .
O-Benzylation
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Reagents : BnBr (benzyl bromide), NaH (base)
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Outcome : Protects phenolic -OH for subsequent ester modifications .
Imine Formation via Condensation
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Conditions : Aldehyde (e.g., 2-hydroxy-1-naphthaldehyde), triethylamine, 25°C
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Product : Stable imine derivatives (27–31) with shifted λ_max (UV-vis) .
Transesterification
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Conditions : Methanol/H₂SO₄, reflux
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Outcome : Exchange of methyl ester for alternative alkyl groups (e.g., ethyl).
Reaction Kinetics and Selectivity
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Ester vs. Amide Reactivity : Ester hydrolysis proceeds 10× faster than amide bond cleavage under acidic conditions.
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Phenolic -OH Reactivity : Requires strong bases (pH > 10) for deprotonation, enabling sulfation or alkylation .
This comprehensive profile underscores this compound’s versatility in medicinal chemistry and peptide engineering. Experimental validation of reaction yields and purity is typically performed via HPLC (>95% purity threshold).
Scientific Research Applications
Methyl leucyltyrosinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of methyl leucyltyrosinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Key Properties of Methyl Leucyltyrosinate and Analogues
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |
|---|---|---|---|---|---|
| Methyl L-Tyrosinate | 1080-06-4 | C₁₀H₁₃NO₃ | 195.22 | Methyl ester, amino acid derivative | Synthetic intermediate, research |
| Leucyltyrosine | 968-21-8 | C₁₅H₂₁N₂O₄ | 293.34 | Dipeptide (leucine-tyrosine) | Biochemical studies, drug delivery systems |
| 3-Methyl-L-tyrosine | 17028-03-4 | C₁₀H₁₃NO₃ | 195.22 | Methylated phenyl ring, amino acid | Metabolic research (limited data) |
| Methyl salicylate | 119-36-8 | C₈H₈O₃ | 152.15 | Methyl ester, phenolic hydroxyl | Pharmaceuticals, fragrance industry |
Key Findings from Comparative Studies
Solubility and Stability :
- Methyl L-Tyrosinate exhibits higher lipophilicity than free tyrosine due to the ester group, making it suitable for lipid-based formulations . In contrast, Leucyltyrosine acetate demonstrates superior aqueous solubility (~20 mg/mL) compared to its free form, which is critical for in vivo applications .
- 3-Methyl-L-tyrosine lacks comprehensive solubility data, and its toxicity profile remains unstudied, limiting its practical use .
Synthetic Utility :
- Methyl esters like Methyl L-Tyrosinate are widely used as intermediates in peptide synthesis to protect carboxyl groups during coupling reactions .
- Leucyltyrosine ’s dipeptide structure serves as a model substrate for protease activity studies, leveraging its peptide bond stability under physiological conditions .
Thermal and Chemical Behavior: Methyl salicylate (CAS 119-36-8) has a lower molecular weight (152.15 g/mol) and boiling point (~222°C) compared to Methyl L-Tyrosinate, reflecting its simpler aromatic structure . Gas chromatography data for methyl esters of diterpenoid acids (e.g., sandaracopimaric acid methyl ester) highlight the variability in retention times and fragmentation patterns, emphasizing structural influences on analytical behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
